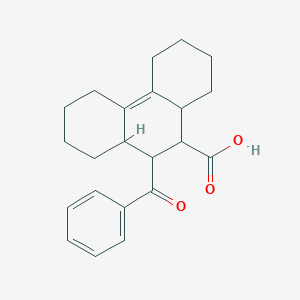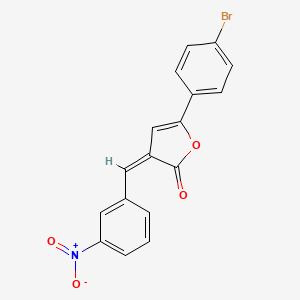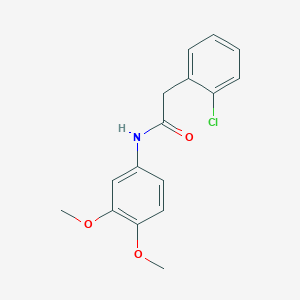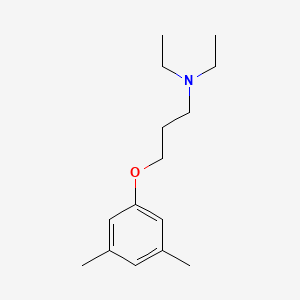
10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid, also known as 9-Phenanthrenecarboxylic acid, is a chemical compound that has gained significant attention in the scientific community due to its potential applications.
Wirkmechanismus
The mechanism of action of 10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid is not fully understood. However, it has been suggested that its anti-inflammatory properties are due to its ability to inhibit the production of pro-inflammatory cytokines. Its antitumor properties are believed to be due to its ability to induce apoptosis in cancer cells. Its antiviral properties are thought to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects
10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and suppress viral replication. It has also been suggested that it may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand its neuroprotective effects and how it could be used to treat these conditions. Another area of interest is its potential use in the development of new anti-inflammatory, antitumor, and antiviral drugs. Research on the mechanism of action of this compound could also lead to the development of new therapeutic targets for these conditions. Additionally, further studies are needed to explore the potential side effects and toxicity of this compound.
Conclusion
In conclusion, 10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid is a promising compound that has potential applications in various scientific fields. Its anti-inflammatory, antitumor, and antiviral properties make it a valuable tool for researchers. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid can be synthesized through several methods. One of the most common methods is the reduction of 9-phenanthrenecarboxylic acid using a reducing agent such as lithium aluminum hydride. This method yields a high purity product with a yield of around 80%.
Wissenschaftliche Forschungsanwendungen
10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, antitumor, and antiviral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c23-21(14-8-2-1-3-9-14)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20(19)22(24)25/h1-3,8-9,17-20H,4-7,10-13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWBQLNOCXTUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3CCCCC3C(C(C2C1)C(=O)C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-9-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5215567.png)

![2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-1,4-dimethylbenzene](/img/structure/B5215585.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5215609.png)


![3,3-dimethyl-11-(1-methyl-1H-pyrrol-2-yl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5215623.png)
![N~2~-benzyl-N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5215630.png)

![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5215638.png)
![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5215641.png)

